molecular formula C13H9FN2 B3138861 3-(3-fluorophenyl)-1H-indazole CAS No. 473410-21-8

3-(3-fluorophenyl)-1H-indazole

Cat. No. B3138861
CAS RN: 473410-21-8
M. Wt: 212.22 g/mol
InChI Key: ZPHGZFUMWZRHTL-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that was first synthesized in 2008. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been widely used in scientific research to study the effects of cannabinoids on the body.

Scientific Research Applications

Antimicrobial Activity

  • 3-(4-fluorophenyl)-benzo[g]indazoles, closely related to 3-(3-fluorophenyl)-1H-indazole, have shown inhibitory effects on a wide range of microbes, demonstrating their potential in antimicrobial applications (Abdel-Wahab, Mohamed, & Awad, 2014).

Docking Studies in Medicinal Chemistry

  • Piperazine-1-yl-1H-indazole derivatives, including compounds similar to 3-(3-fluorophenyl)-1H-indazole, have significant roles in medicinal chemistry, with their structures and docking studies providing insights for drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Fluorophenyl-indazole derivatives are used in synthesizing iridium(III) complexes, which exhibit tunable emission colors for OLEDs, suggesting potential in display and lighting technologies (Niu et al., 2018).

Antitumor Activity

  • Specific fluorophenyl-indazole compounds have shown inhibitory effects on cancer cell lines, indicating their potential in cancer therapy (Hao et al., 2017).

Antioxidant Properties

  • Indazole derivatives with fluorophenyl groups demonstrate antioxidant activities, which could be explored for therapeutic applications (Polo et al., 2016).

Synthesis and Chemical Reactivity

Fluorescent Dyes and Probes

properties

IUPAC Name

3-(3-fluorophenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGZFUMWZRHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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